![molecular formula C16H16N4O5 B2734742 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034575-03-4](/img/structure/B2734742.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Chemical Reactions Analysis
Amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines .Physical And Chemical Properties Analysis
DMTMM is a solid at 20°C, and it’s hygroscopic and heat sensitive . It’s soluble in methanol .Scientific Research Applications
- Researchers have explored the use of this compound, specifically 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , as a cross-linking agent for carboxymethyl cellulose (CMC) films used in food packaging .
- In a study, researchers grafted propylamine and butylamine onto HA using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a chemical modifier .
Cross-Linking Agent for Carboxymethyl Cellulose Films in Food Packaging
Chemical Modification of Hyaluronic Acid (HA)
One-Pot Synthesis of 2-Azetidinones
Mechanism of Action
The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Future Directions
DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability . This suggests that DMTMM can efficiently cross-link CMC to produce films for food packaging , indicating potential future applications in this area.
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-22-10-6-4-5-9-7-11(25-13(9)10)14(21)17-8-12-18-15(23-2)20-16(19-12)24-3/h4-7H,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPEKUJCALVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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